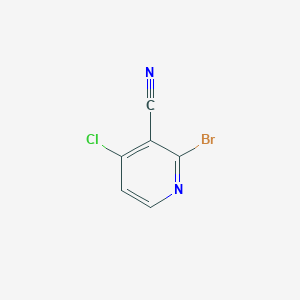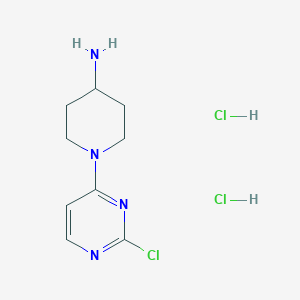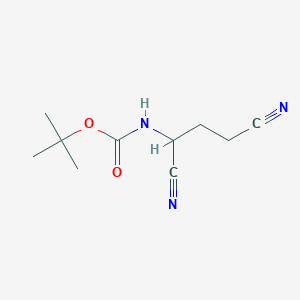
2-bromo-4-chloropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloropyridine-3-carbonitrile (2-BCPC) is an organic compound with a wide range of applications in the fields of science and technology. It is a colorless liquid with a pungent odor and a boiling point of 140.5 °C. 2-BCPC is a versatile compound that has been used in the synthesis of various organic compounds and pharmaceuticals, as well as in the synthesis of dyes, pigments, and catalysts. Furthermore, 2-BCPC has been found to have a variety of biochemical, physiological, and pharmacological effects, making it a valuable compound for scientific research.
科学研究应用
2-bromo-4-chloropyridine-3-carbonitrile has been used in a variety of scientific research applications, including the synthesis of organic compounds and pharmaceuticals, the synthesis of dyes and pigments, and the synthesis of catalysts. Furthermore, this compound has been used in the study of biochemical and physiological processes, as well as in the development of drugs and therapeutic agents.
作用机制
2-bromo-4-chloropyridine-3-carbonitrile has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators. By inhibiting cyclooxygenase, this compound has been found to reduce inflammation and pain. Furthermore, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting acetylcholinesterase, this compound has been found to increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on cyclooxygenase and acetylcholinesterase, this compound has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting monoamine oxidase, this compound has been found to increase levels of these neurotransmitters, leading to improved mood and cognitive function. Furthermore, this compound has been found to inhibit the enzyme adenosine deaminase, which is involved in the breakdown of adenosine, a nucleoside involved in the regulation of the immune system. By inhibiting adenosine deaminase, this compound has been found to increase levels of adenosine, leading to improved immune system function.
实验室实验的优点和局限性
2-bromo-4-chloropyridine-3-carbonitrile has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, making it an affordable compound for researchers. Furthermore, this compound is a stable compound and is easily stored and handled. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a highly reactive compound and can easily react with other compounds, making it difficult to use in certain experiments. Furthermore, this compound is a highly toxic compound and should be handled with care.
未来方向
There are a number of possible future directions for research involving 2-bromo-4-chloropyridine-3-carbonitrile. One possible direction is the development of new drugs and therapeutic agents based on this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, such as its effects on cyclooxygenase, acetylcholinesterase, monoamine oxidase, and adenosine deaminase. Furthermore, further research could be conducted on the synthesis of this compound and its use in the synthesis of organic compounds and pharmaceuticals. Additionally, further research could be conducted on the use of this compound in the synthesis of dyes, pigments, and catalysts. Finally, further research could be conducted on the safety and toxicity of this compound.
合成方法
The synthesis of 2-bromo-4-chloropyridine-3-carbonitrile is typically achieved through a two-step reaction involving the reaction of bromoacetamide and 4-chloropyridine-3-carbonitrile. In the first step, bromoacetamide is reacted with 4-chloropyridine-3-carbonitrile in the presence of a base, such as sodium hydroxide, to form this compound. In the second step, the resulting this compound is reacted with a reducing agent, such as sodium borohydride, to form the desired product.
属性
IUPAC Name |
2-bromo-4-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYPMSLGPZWRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)





![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)